Product packaging for Pentolame(Cat. No.:CAS No. 150748-24-6)

Pentolame

Cat. No.: B132283
CAS No.: 150748-24-6
M. Wt: 357.5 g/mol
InChI Key: CYIRNKIFROUCMA-VROINQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentolame, also known as 17β-((5-Hydroxypentyl)amino)estradiol, is a synthetic steroidal estrogen and a member of the 17β-aminoestrogen class that was first described in 1993 . This compound is provided for research purposes to study its unique biological properties. Unlike natural estrogens, which are typically associated with procoagulant effects, this compound has been demonstrated to possess significant anticoagulant properties in preclinical models . Research indicates that this compound produces contrasting effects to estradiol on blood coagulation, notably increasing blood clotting time in studies on rodents . Its mechanism of action involves interaction with estrogen receptors, and studies have also explored its binding to the G protein-coupled estrogen receptor (GPER1) to investigate non-genomic signaling pathways . The absolute configuration of the C-17 stereogenic centre, which is critical for its activity, has been confirmed as (17S) by single-crystal X-ray diffraction analysis . This compound is offered to the scientific community to facilitate investigations in hematology, endocrinology, and steroid receptor pharmacology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H35NO2 B132283 Pentolame CAS No. 150748-24-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150748-24-6

Molecular Formula

C23H35NO2

Molecular Weight

357.5 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-17-(5-hydroxypentylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C23H35NO2/c1-23-12-11-19-18-8-6-17(26)15-16(18)5-7-20(19)21(23)9-10-22(23)24-13-3-2-4-14-25/h6,8,15,19-22,24-26H,2-5,7,9-14H2,1H3/t19-,20-,21+,22+,23+/m1/s1

InChI Key

CYIRNKIFROUCMA-VROINQGHSA-N

SMILES

CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCCCO)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2NCCCCCO)CCC4=C3C=CC(=C4)O

Synonyms

17 beta-(5'-hydroxy-1'-pentylamino)-1,3,5(10)-estratrien-3-ol
pentolame

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Pentolame

Established Synthetic Pathways for Pentolame

This compound's synthesis is primarily achieved through a multi-step process involving key steroid precursors.

The synthesis of this compound, chemically known as 17β-(5'-hydroxy-1'-pentylamino)-1,3,5(10)-estratrien-3-ol, commences with Estrone (B1671321) and 5-amino-1-pentanol (B144490) as primary reagents. A reported method involves heating a mixture of Estrone and 5-amino-1-pentanol in isopropyl ether until dissolution. The solvent is then evaporated, and the reaction mixture is maintained at an elevated temperature of 80-85 °C for 4 hours. This initial condensation reaction forms an imine intermediate at the C-17 position of the estrone scaffold. Subsequently, the formed solid is triturated with acetone, filtered, and dried under vacuum, yielding the imine product in a high yield of 98% with a melting point of 178-180°C. This imine is then reduced to the corresponding 17β-aminoestrogen, this compound, by dissolving it in ethanol (B145695) and adding lithium borohydride (B1222165) portion-wise over 30 minutes. scielo.org.mxscielo.org.mx

The reaction can be summarized as follows:

Step 1: Condensation Estrone + 5-Amino-1-pentanol → 17-iminoestrone derivative (intermediate)

Step 2: Reduction 17-iminoestrone derivative + Lithium Borohydride → this compound

While specific detailed studies on the optimization of every reaction parameter for this compound synthesis are not extensively documented in the provided literature, the reported synthesis conditions indicate a well-established and efficient pathway. The high yield of 98% for the imine intermediate suggests that the chosen reaction parameters—specifically, heating the mixture of Estrone and 5-amino-1-pentanol in isopropyl ether at 80-85 °C for 4 hours—are effective in promoting the condensation reaction. scielo.org.mxscielo.org.mx In general organic synthesis, optimization of reaction parameters such as temperature, reaction time, solvent, and stoichiometry is crucial for maximizing yield, purity, and efficiency, and minimizing by-product formation. beilstein-journals.orgrsc.orgmdpi.comnih.gov The use of analytical reagent grade solvents and reagents without further purification, as mentioned in the synthesis of this compound, also contributes to the reproducibility and quality of the reaction. scielo.org.mxscielo.org.mx

Synthesis from Estrone and 5-Amino-1-pentanol

Purification and Crystallization Techniques for this compound

Following synthesis, purification is critical to isolate the desired compound from unreacted starting materials and by-products. For this compound, the initial purification step involves trituration of the crude solid product with acetone, followed by filtration and vacuum drying. scielo.org.mxscielo.org.mx

To obtain high-purity material, particularly for structural characterization such as single crystal X-ray analysis, crystallization techniques are employed. Crystallization is a purification method based on the principle that the solubility of most solids increases with temperature. libretexts.org Common crystallization techniques include slow cooling of a saturated solution, solvent evaporation, and antisolvent addition. washington.edumt.com For this compound, single crystal X-ray analysis of its monohydrate has been performed, indicating that suitable crystallization methods were successfully applied to obtain X-ray quality crystals. scielo.org.mxscielo.org.mx This process typically involves dissolving the compound in a suitable hot solvent, allowing the solution to cool slowly to promote crystal growth, and then filtering and drying the resulting crystals. libretexts.orgmt.com The formation of a monohydrate suggests that water can be incorporated into the crystal lattice, which can influence the crystallization process and the final crystal form. scielo.org.mx

Synthesis of this compound Analogues and Derivatives

The modification of the core steroid structure, particularly at the C-17 position, is a common strategy in medicinal chemistry to develop analogues with altered properties.

The C-17 position of the estrane (B1239764) nucleus is a significant site for structural modifications in estrogens and aminoestrogens. This compound itself is a 17β-aminoestrogen, indicating that an amino-containing side chain is attached at the C-17 position with a β-stereochemistry. wikipedia.org The design principles for structural modifications at C-17 often involve varying the length and functionalization of the alkylamino chain. This approach aims to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its interactions with biological targets. researchgate.netresearchgate.net The presence of a hydroxyl group on the pentyl chain of this compound is an example of such functionalization.

Prolame (B1213712) and Butolame (B117924) are synthetic 17β-aminoestrogens structurally related to this compound. wikipedia.orgwikipedia.orgresearchgate.netresearchgate.net Their synthesis likely follows analogous pathways to that of this compound, involving Estrone as the common steroidal precursor and different ω-amino alcohols to introduce varying alkylamino chains at the C-17 position.

Prolame (17β-((3-hydroxypropyl)amino)estradiol) would typically be synthesized by reacting Estrone with 3-amino-1-propanol, followed by a reduction step similar to this compound's synthesis. wikipedia.org

Butolame (17β-((4-hydroxybutyl)amino)estradiol) would similarly involve the reaction of Estrone with 4-amino-1-butanol, followed by reduction. wikipedia.org

The general synthetic strategy for these 17β-aminoestrogens involves the formation of an imine at the C-17 ketone of estrone with the respective amino alcohol, followed by the stereoselective reduction of the imine to the 17β-amino group. This common synthetic approach allows for the systematic exploration of the impact of varying the length and nature of the aminoalkyl side chain on the compound's properties.

Structural Elucidation and Conformational Analysis of Pentolame

Advanced Spectroscopic Characterization

Spectroscopic techniques play a vital role in confirming the molecular identity and purity of chemical compounds. For Pentolame, various methods were employed to ascertain its structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy was utilized in the initial structural assignment of this compound and to establish its chemical purity. scielo.org.mxscielo.org.mx However, NMR alone could not unambiguously determine the absolute configuration of the newly formed stereogenic center at C-17. scielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx This limitation highlighted the necessity for complementary techniques to fully resolve the compound's stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment of this compound

Crystallographic Analysis of this compound Monohydrate

Single crystal X-ray diffraction analysis of this compound monohydrate provided definitive insights into its precise molecular and crystal structure, resolving ambiguities that could not be addressed by spectroscopic methods alone. scielo.org.mxscielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx

The molecular and crystal structure of this compound was thoroughly investigated using single crystal X-ray diffraction as its monohydrate. scielo.org.mxscielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx This analysis was crucial for ascertaining its detailed molecular arrangement and confirming the previously made structural assignments. scielo.org.mx The bond lengths and bond angles observed in this compound correlate well with the average values typically found in 1,3,5(10)-estratriene (B72249) steroids. scielo.org.mx

A key finding from the single crystal X-ray diffraction study was the unambiguous determination of the absolute configuration at the newly formed stereogenic center, C-17. scielo.org.mxscielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx While NMR spectroscopy was unable to establish this definitively, the X-ray analysis confirmed the absolute configuration as 17S. scielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx This determination was achieved by referencing the structure to the known absolute configuration of the starting material, estrone (B1671321). scielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx

This compound monohydrate crystallizes in the triclinic crystal system. scielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx The assigned space group for its crystal structure is P 1, with one molecule per unit cell (Z = 1). scielo.org.mxscielo.org.mxunam.mxredalyc.orgunam.mx This detailed crystallographic information is fundamental for understanding the solid-state properties and intermolecular interactions of this compound.

Table 1: Crystallographic Data for this compound Monohydrate

ParameterValueSource
Crystal SystemTriclinic scielo.org.mxscielo.org.mx
Space GroupP 1 scielo.org.mxscielo.org.mx
Z (Molecules per cell)1 scielo.org.mxscielo.org.mx
Absolute Configuration at C-1717S scielo.org.mxscielo.org.mx
B Ring ConformationDistorted 7α,8β-half-chair scielo.org.mxscielo.org.mx
C Ring ConformationIdeal chair scielo.org.mxscielo.org.mx
D Ring Conformation13β-envelope scielo.org.mxscielo.org.mx

Conformational Analysis of the Steroid B Ring (Distorted 7α,8β-Half-Chair)

The B ring of this compound adopts a conformation typical of a distorted 7α,8β-half-chair. Structural analysis reveals specific atomic displacements contributing to this distortion. The C8 atom is positioned 0.41 Å above the plane defined by atoms C5, C6, C9, and C10, while the C7 atom lies 0.37 Å below this plane. wikipedia.orgwikipedia.org This deviation from planarity is predominantly attributed to a twist around the C7—C8 bond. This twist facilitates a significant interaction between the aromatic hydrogen atom H(1) and the equatorial hydrogen atom H11B of the C ring, with an observed inter-hydrogen distance of 2.141 Å. wikipedia.orgwikipedia.org

The conformational parameters of the B ring are summarized in the table below:

AtomDisplacement from C5, C6, C9, C10 Plane (Å)
C80.41
C7-0.37

Intermolecular Interactions and Hydrogen Bonding Networks in the this compound Crystal Lattice

The steroid molecules themselves form infinite chains parallel to the c-axis through head-to-tail hydrogen bonding interactions between the O2 and O1 atoms of adjacent molecules, characterized by an O...O distance of 2.790 (4) Å and an O-H...O angle of 174 (5)°. wikipedia.orgwikipedia.org

The solvating water molecule participates in multiple hydrogen bonds, connecting different parts of the this compound molecule and other water molecules:

With the amino group: O3...N1 (x, y, z-1) with an O...N distance of 2.873 (4) Å and an O-H...N angle of 177 (5)°. wikipedia.orgwikipedia.org

With the hydroxyl group: O3...O2 (x+2, y-1, z-1) with an O...O distance of 2.827 (4) Å and an O-H...O angle of 174 (6)°. wikipedia.orgwikipedia.org

With the phenolic hydroxyl group: O(1)...O(3)(x, y-1, z) with an O...O distance of 2.642 (4) Å and an O-H...O angle of 167 (6)°. wikipedia.orgwikipedia.org

Furthermore, related 17β-aminoestrogens like this compound and Prolame (B1213712) are known to form dimeric compounds via hydrogen bonds between the C3 hydroxyl group and the C17 amino group substituent. wikipedia.org Crystal X-ray analysis has indicated that this compound can be solvated by water, leading to associations involving two, four, or more steroid molecules. wikipedia.org

Detailed hydrogen bond parameters are presented in the following table:

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)Involved Atoms (Symmetry Code)
Steroid O2...O12.790 (4)174 (5)O2...O1 (x, y+2, z+1)
Water O3...N12.873 (4)177 (5)O3...N1 (x, y, z-1)
Water O3...O22.827 (4)174 (6)O3...O2 (x+2, y-1, z-1)
Water O(1)...O(3)2.642 (4)167 (6)O(1)...O(3) (x, y-1, z)

Theoretical and Computational Structural Studies of this compound

Theoretical and computational methods complement experimental structural elucidation by providing insights into electronic properties and conformational dynamics.

Quantum Chemical Descriptors and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) calculations, particularly at the B3LYP level of theory, have been employed to characterize the electronic and physicochemical properties of 17β-aminoestrogens, including this compound. wikipedia.org These studies utilize various quantum chemical descriptors, such as atomic charges, bond order, electrostatic potential isosurface analysis, hardness, electrophilicity, and aromaticity indexes. wikipedia.org The application of these descriptors enables the characterization of physicochemical properties, identification of reactive sites, and understanding of the influence of substituents on the electronic structure of these compounds. wikipedia.org DFT calculations have been instrumental in investigating the electronic properties and potential interactions of this compound and other aminoestrogen derivatives like Prolame and Butolame (B117924). wikipedia.org

Molecular Interactions and Receptor Binding Mechanisms of Pentolame

Estrogen Receptor (ER) Interactions

Pentolame's interaction with classical estrogen receptors, ERα and ERβ, reveals a preference for specific subtypes and influences downstream cellular processes, including the induction of progesterone (B1679170) receptors.

This compound, alongside other 17β-aminoestrogen derivatives like prolame (B1213712) and butolame (B117924), has been shown to activate estrogen receptor-dependent reporter gene expression. nih.gov However, this activation typically occurs at relatively high concentrations. nih.gov A notable characteristic of this compound's interaction with classical estrogen receptors is its preferential mediation of transcription through Estrogen Receptor Alpha (ERα). nih.gov Conversely, this compound exhibits minimal, if any, activation through Estrogen Receptor Beta (ERβ). nih.gov Importantly, research indicates that this compound does not display antagonistic activities against either ERα or ERβ subtypes. nih.gov The differential activation by ligands is influenced by the distinct structural and functional characteristics of ERα and ERβ. While ERα typically requires synergistic interaction between its activation function 1 (AF1) and AF2 domains for full activation, ERβ possesses a lower AF1 activity but a fully functional AF2. mdpi.com The binding of estrogenic compounds to these receptors induces conformational changes, leading to receptor dimerization and subsequent binding to Estrogen Response Elements (EREs) on DNA, which ultimately regulates gene transcription. mdpi.com

This compound, as a 17β-aminoestrogen, has demonstrated the capacity to induce progesterone receptor (PR) expression in specific endocrine tissues. researchgate.netnih.gov Notably, studies have shown that this compound contributes to the induction of progesterone receptor expression in the anterior pituitary. researchgate.netnih.gov This induction is part of a broader effect observed with 17β-aminoestrogens, which can influence female sexual behavior, including the facilitation of lordosis, particularly after sequential progesterone administration. researchgate.netnih.govresearchgate.net The measurement of progestin receptor induction has been performed using in vitro binding assays and Western blot analysis, confirming the presence and modulation of these receptors. researcher.life

Molecular Recognition and Ligand Binding Domain Analysis with ERα

G-Protein-Coupled Estrogen Receptor 1 (GPER1) Interactions

This compound also engages with the G-Protein-Coupled Estrogen Receptor 1 (GPER1), a transmembrane receptor involved in non-genomic estrogenic actions. nih.govresearchgate.net Molecular docking studies have provided insights into the specific amino acid residues involved and the types of interactions established within the GPER1 binding pocket. nih.govresearchgate.net

The interactions between this compound and GPER1 involve a combination of hydrophobic, π, and alkyl forces. nih.govresearchgate.net Specifically, hydrophobic interactions have been identified with Threonine (THR) 149 and Arginine (ARG) 164. nih.govresearchgate.net A π interaction is established with Phenylalanine (PHE) 153, and an alkyl interaction occurs with Phenylalanine (PHE) 168. nih.govresearchgate.net These specific interaction types contribute to the stability of the this compound-GPER1 complex. nih.govresearchgate.net Furthermore, docking simulations indicate that the free energy of binding for this compound with GPER1 was lower than that of G36, a known GPER1 antagonist. nih.gov Despite these interactions, this compound did not significantly affect the proliferation of breast cancer (MCF-7) or cervical cancer (SIHA) cells, nor did it induce proinflammatory cytokine expression in breast cancer cell lines, unlike estradiol (B170435). nih.govnih.govbvsalud.orgmdpi.com This suggests a distinct pharmacological profile for this compound's GPER1 activation compared to other estrogenic compounds. nih.govnih.govbvsalud.orgmdpi.com

Table 1: this compound's Interactions with GPER1 Amino Acid Residues

Amino Acid ResidueInteraction Type
Threonine (THR) 149Hydrophobic
Arginine (ARG) 164Hydrophobic
Phenylalanine (PHE) 153π Interaction
Phenylalanine (PHE) 168Alkyl Interaction

Characterization of this compound's Antagonistic Binding Profile at GPER1

Research has investigated the interaction of this compound with the G-protein-coupled estrogen receptor 1 (GPER1), a transmembrane receptor involved in various cellular processes, including proliferation and inflammation. alfa-chemistry.comguidetopharmacology.orgnih.govreadthedocs.io Molecular docking analyses have indicated that 17β-aminoestrogens, including this compound, interact with GPER1. alfa-chemistry.comguidetopharmacology.org

Crucially, studies have characterized this compound's functional profile at GPER1 by evaluating its impact on cell proliferation and inflammatory cytokine expression in cancer cell lines. In breast cancer (MCF-7) and cervical cancer (SIHA) cells, this compound did not induce cell proliferation. alfa-chemistry.comguidetopharmacology.org This contrasts with the GPER1 agonist prolame, which did promote cell proliferation in these contexts. alfa-chemistry.comguidetopharmacology.org Furthermore, this compound did not increase the expression of pro-inflammatory cytokines in breast cancer cell lines when compared to estradiol (E2). nih.gov These findings suggest that while this compound interacts with GPER1, its functional outcome regarding cell proliferation and pro-inflammatory responses is non-agonistic, aligning with an antagonistic or neutral profile in these specific GPER1-mediated pathways. alfa-chemistry.comguidetopharmacology.orgnih.gov

The observed effects of this compound on cell proliferation and cytokine expression are summarized in the table below:

CompoundEffect on Cell Proliferation (MCF-7/SIHA cells)Effect on Pro-inflammatory Cytokine Expression (Breast Cancer Cells)
This compoundNo effect alfa-chemistry.comguidetopharmacology.orgnih.govNo increase compared to E2 nih.gov
ProlameInduced proliferation alfa-chemistry.comguidetopharmacology.orgNot specified in provided sources
Estradiol (E2)Not specified as inducing proliferation in this context, but GPER1 activation by E2 is noted guidetopharmacology.orgnih.govCan regulate pro-inflammatory cytokine secretion nih.gov

Other Potential Receptor Targets and Ligand Binding Studies of this compound

Beyond GPER1, this compound, as a synthetic steroidal estrogen and a 17β-aminoestrogen, exhibits estrogenic effects on endometrial, pituitary, and gonadotropin release. Current time information in Nottingham, GB.wikipedia.org These effects, while of lower potency compared to estradiol, imply interactions with classical estrogen receptors (ERα and/or ERβ), which mediate many of estradiol's genomic actions. Current time information in Nottingham, GB. The broader class of 17β-aminoestrogens, to which this compound belongs, has been investigated as potential candidates for hormone replacement therapy (HRT). alfa-chemistry.comguidetopharmacology.org

This compound is also known for its sustained anticoagulant effects in rodents, a property that differentiates it from estradiol, which can have procoagulant effects. Current time information in Nottingham, GB.wikipedia.orgnih.gov While this biological activity is well-documented, specific receptor targets and detailed ligand binding mechanisms underlying its anticoagulant properties are not explicitly detailed in the available research.

Mechanistic Insights at the Cellular and Biochemical Levels

Modulation of Cellular Signaling Pathways

The interaction of pentolame with cellular signaling pathways has been investigated, revealing specific effects on key regulatory proteins in various cell lines.

Effects of this compound on c-fos Phosphorylation in Specific Cell Lines (e.g., MCF-7, SIHA)

Research indicates that this compound, similar to 17β-aminoestrogens (17β-AEs) and estradiol (B170435) (E2), did not alter the activation of the c-fos oncogene in MCF-7 (breast cancer) cells. uni.luwikipedia.orgsenescence.infowikipedia.orgguidetopharmacology.orgwikipedia.org In contrast, in SIHA (cervical cancer) cells, both E2 and 17β-AEs, including this compound, were observed to reduce c-fos phosphorylation. uni.luwikipedia.orgsenescence.infowikipedia.orgguidetopharmacology.orgwikipedia.org Specifically, when this compound was combined with G36, a GPER1 antagonist (Pent + G), it markedly reduced the phosphorylation of c-fos by 20% compared to the vehicle in SIHA cells. senescence.infoguidetopharmacology.org This suggests a cell-line specific modulation of c-fos phosphorylation by this compound.

Investigation of MAPK and Hippo/YAP/TAZ Pathway Crosstalk Influenced by this compound

Direct research findings explicitly detailing the influence of this compound on the crosstalk between the MAPK and Hippo/YAP/TAZ signaling pathways were not identified in the available literature. However, studies have noted that GPER1, a receptor with which 17β-AEs (including this compound) interact, is associated with the activation of MAPK/ERK pathways in SIHA cells. senescence.info Further investigation is required to elucidate any direct influence of this compound on the intricate crosstalk between MAPK and Hippo/YAP/TAZ pathways.

Role in Blood Coagulation Homeostasis

This compound demonstrates a significant role in modulating blood coagulation parameters, exhibiting anticoagulant effects that contrast with those of natural estrogens.

Influence on Coagulation Parameters: Prothrombin Time (PT), Activated Partial Thromboplastin (B12709170) Time (aPTT), Thrombin Time (TT), and Fibrinogen (FIB)

This compound consistently increases blood clotting times, signifying its anticoagulant properties in various animal models. citeab.commims.com Studies in male Wistar rats have shown that this compound (referred to as AEP in some studies) increased activated partial thromboplastin time (aPTT) in a dose-dependent manner, ranging from 5% to 16%. It also led to a decrease in thrombin time (TT) by 5% at a dose of 500 µg/Kg.

In ovariectomized (Ovx) female rats, this compound exhibited a different pattern of influence on coagulation parameters. It decreased prothrombin time (PT) by 5-9%, increased aPTT by 8-13%, and decreased TT by 6-13%.

The effect on fibrinogen (FIB) concentration has shown some variability across studies. One study reported a substantial increase in fibrinogen concentration (115%, P<0.01) specifically in the this compound-treated group. mims.com Another study indicated that this compound induced a dose-dependent increase in FIB ranging from 18% to 88%. Conversely, other findings suggest that both estradiol (E2) and this compound (AEP) decreased FIB levels in both male and ovariectomized animals, with E2 showing a more pronounced effect in males.

It is important to note that this compound and E2 did not produce significant effects on bleeding time (BT) or platelet aggregation (PA), indicating that platelet function generally remained unmodified by these compounds. mims.com

Table 1: Influence of this compound on Coagulation Parameters in Wistar Rats

Coagulation ParameterMale Wistar Rats (Effect of this compound)Ovariectomized Female Wistar Rats (Effect of this compound)Reference
Prothrombin Time (PT) No significant alterationDecreased (5-9%)
Activated Partial Thromboplastin Time (aPTT) Increased (5-16%, dose-dependent)Increased (8-13%)
Thrombin Time (TT) Decreased (5% at 500 µg/Kg)Decreased (6-13%)
Fibrinogen (FIB) Increased (115%) mims.com; Increased (18-88%); DecreasedDecreased mims.com
Bleeding Time (BT) No significant effect mims.comNo significant effect mims.com mims.com
Platelet Aggregation (PA) No significant effect mims.comNo significant effect mims.com mims.com

Distinct Mechanisms Underlying this compound's Anticoagulant Activity Compared to Estradiol

A key distinction of this compound and other 17β-aminoestrogens (AEs) is their sustained anticoagulant activity, which stands in contrast to estradiol (E2). guidetopharmacology.orgciteab.commims.com Estradiol and other synthetic estrogens are known to shorten clotting times and can exhibit procoagulant effects, potentially leading to thrombogenic risks. guidetopharmacology.orgciteab.commims.com In contrast, high doses of 17β-AEs administered in laboratory animals have been found not to be thrombogenic, suggesting their potential as safer alternatives in clinical scenarios where there is a predisposition to thrombosis. guidetopharmacology.orgciteab.com

Mechanistically, while this compound does exhibit estrogenic properties, such as activating estrogen receptor-dependent reporter gene expression, this occurs primarily at high concentrations and preferentially through the estrogen receptor alpha (ERα), with minimal to no activation through ERbeta (ERβ). However, the sustained anticoagulant activity of 17β-aminoestrogens, including this compound, is believed to be mediated predominantly by non-genomic mechanisms, distinguishing their hemostatic regulation from the genomic actions often associated with estradiol.

Investigation of Non-Genomic Action Mechanisms in Hemostatic Regulation by this compound

The anticoagulant effects of 17β-aminoestrogens, such as this compound, are largely attributed to non-genomic action mechanisms. These non-genomic effects typically occur rapidly at the cellular membrane level and can involve various processes, including ion flow modulation. The mechanism underlying this compound's anticoagulant and anti-thrombotic effects likely involves alterations in the activation of the coagulation system, potentially through direct interactions at the membrane site.

Further insights into these non-genomic pathways come from studies on prolame (B1213712), a structurally related 17β-aminoestrogen. Prolame has been observed to induce nitric oxide (NO) production in endothelial cells, which subsequently influences platelet aggregation. This effect is considered to be mediated by a non-genomic mechanism, suggesting a similar mode of action for this compound in contributing to hemostatic regulation. citeab.com

Interaction with Amyloid-Beta (Aβ) Aggregation Pathways

Alzheimer's Disease is characterized by the accumulation of amyloid-beta (Aβ) peptides, which aggregate into oligomers and fibrils that are detrimental to neuronal health. Research suggests that 17β-aminoestrogens, a class of compounds that includes this compound, can significantly alleviate the progression of AD by inhibiting oxidative stress and neuronal death. nih.gov To elucidate the molecular mechanisms underlying these beneficial effects, studies have focused on the direct interaction of these compounds with Aβ peptides. nih.govresearchgate.net The Aβ25-35 fragment is frequently utilized in biological studies due to its retention of the neurotoxic properties of longer Aβ peptides and its ability to induce fibrillar aggregates relevant to AD pathology. researchgate.netresearchgate.netmedchemexpress.com

Computational Modeling of this compound-Aβ Peptide Interactions (Aβ 25-35)

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and potential interactions of this compound, along with its analogs prolame and butolame (B117924), with the Aβ25-35 peptide. nih.govresearchgate.net To account for the inherent polymorphic nature of Aβ aggregates, researchers considered four distinct Aβ25-35 systems derived from known AD-relevant fibril structures. nih.govresearchgate.net

Analysis of electron density properties within these Aβ25-35 systems allowed for the identification of specific interacting loci, guiding the construction and optimization of various aminoestrogen/Aβ complexes. researchgate.net A crucial finding from these computational models is that the methionine-35 (M35) residue of the Aβ25-35 peptide plays a significant role in peptide-lipid and peptide-cholesterol interactions, and is also a primary site for peptide aggregation. Other amino acids, such as asparagine-27 (N27) and serine-26 (S26), also contribute to interactions by forming hydrogen bonds with lipid headgroups. nih.gov

The computational analysis revealed that this compound, similar to other 17β-aminoestrogens, exhibits a direct interaction with the M35 residue of the Aβ25-35 peptide. This interaction appears to be a general mechanism for inhibiting Aβ aggregation, irrespective of the polymorphic variations of the Aβ aggregates. nih.gov This structural understanding of complex formation provides a foundational framework for comprehending the therapeutic potential of aminoestrogens in modulating Aβ aggregation at a molecular level. nih.gov

Table 1: Key Amino Acid Interactions in Aβ(25-35) Peptide

Amino Acid ResidueRole in Aβ(25-35) Interactions/Aggregation
Methionine-35 (M35)Most active for peptide-lipid and peptide-cholesterol interaction; primarily responsible for peptide aggregation. nih.gov
Asparagine-27 (N27)Forms hydrogen bonds with polar atoms of lipid headgroups. nih.gov
Serine-26 (S26)Forms hydrogen bonds with polar atoms of lipid headgroups. nih.gov

Postulated Mechanisms for this compound's Inhibition of Aβ Fibril Formation

The primary postulated mechanism for this compound's inhibition of Aβ fibril formation is its direct interaction with the methionine-35 (M35) residue of the Aβ25-35 peptide. nih.gov This interaction is believed to interfere with the self-assembly pathway of Aβ peptides, thereby preventing or reducing the formation of toxic oligomers and fibrils. The consistency of this interaction across different polymorphic forms of Aβ aggregates suggests a robust inhibitory mechanism. nih.gov By engaging with this critical residue, this compound provides a structural basis for understanding how 17β-aminoestrogens exert their therapeutic effects in the context of Aβ aggregation. nih.gov

Potential Interactions with Other Biochemical Pathways and Metabolic Networks

Beyond its direct effects on Aβ aggregation, this compound has demonstrated interactions with other significant biochemical pathways and metabolic networks, primarily due to its nature as a steroidal estrogen. This compound has been shown to exhibit estrogenic effects. wikipedia.org

Studies indicate that this compound may interact with Estrogen Receptor alpha (ERα), leading to the induction of c-fos phosphorylation. mdpi.com Furthermore, this compound has been observed to share numerous interactions with G36, a known estrogen receptor agonist, in its binding to G protein-coupled estrogen receptor 1 (GPER1). mdpi.com Specific amino acid motifs implicated in this compound's interaction with GPER1 include hydrophobic interactions involving threonine (THR) 149 and arginine (ARG) 164, a π interaction with phenylalanine (PHE) 153, and an alkyl interaction with phenylalanine (PHE) 168. mdpi.com

These findings suggest that this compound's biological activities extend to modulating pathways typically regulated by estrogen receptors. Further research has been suggested to evaluate the effects of this compound, potentially in combination with other inhibitors, on various pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Hippo/YAP/TAZ pathway, to gain a more comprehensive understanding of its systemic effects. mdpi.com Additionally, this compound has been noted for its anticoagulant effects. wikipedia.org

Preclinical Pharmacological Investigations of Pentolame and Its Analogues

In Vitro Cellular Assays for Biological Response Assessment

In vitro studies are crucial for understanding the direct cellular effects and molecular mechanisms of compounds. Pentolame has been evaluated for its impact on cell viability, proliferation, and cell cycle progression in various cancer cell lines.

Cell Viability and Proliferation Studies in Cancer Cell Lines (e.g., MCF-7, SIHA) with this compound

Research has investigated the effects of this compound on the proliferation of breast cancer (MCF-7) and cervical cancer (SIHA) cell lines, which are known to express the G-protein-coupled receptor for estrogen (GPER1) Current time information in Nottingham, GB.tocris.comguidetopharmacology.orgnucleos.com. In these studies, this compound was found to have no significant effect on cell proliferation in either MCF-7 or SIHA cells Current time information in Nottingham, GB.tocris.comguidetopharmacology.orgnucleos.com. This contrasts with estradiol (B170435) (E2) and prolame (B1213712), another 17β-aminoestrogen, both of which induced significant proliferation in MCF-7 cells Current time information in Nottingham, GB..

In cell viability assays, this compound treatment did not show significant differences compared to the vehicle control, E2, prolame, or butolame (B117924) in MCF-7 cells Current time information in Nottingham, GB.. Similarly, in SIHA cells, this compound treatment also did not exhibit significant differences in cell viability relative to these comparative compounds Current time information in Nottingham, GB.. Molecular docking analysis suggested that this compound interacts with GPER1 in a manner similar to G36, a known GPER1 antagonist, implying a weak antagonistic character for this compound Current time information in Nottingham, GB.. These findings suggest that this compound, unlike prolame, may be considered for hormone replacement therapy (HRT) without posing a potential risk of inducing breast or cervical cancer cell proliferation Current time information in Nottingham, GB.tocris.comnucleos.com.

Table 1: Summary of Cell Viability Effects of this compound and Analogues in Cancer Cell Lines

CompoundCell LineProliferative EffectComparison to Vehicle/E2GPER1 Interaction
This compoundMCF-7No significant effect Current time information in Nottingham, GB.tocris.comnucleos.comNo significant difference Current time information in Nottingham, GB.Similar to G36 (antagonist) Current time information in Nottingham, GB.
This compoundSIHANo significant effect Current time information in Nottingham, GB.tocris.comnucleos.comNo significant difference Current time information in Nottingham, GB.Similar to G36 (antagonist) Current time information in Nottingham, GB.
Estradiol (E2)MCF-7Significant proliferation Current time information in Nottingham, GB.Increased proliferation Current time information in Nottingham, GB.-
ProlameMCF-7Induced proliferation Current time information in Nottingham, GB.tocris.comnucleos.comIncreased proliferation Current time information in Nottingham, GB.Similar to E2 (agonist) Current time information in Nottingham, GB.
ButolameMCF-7Decreased cell viability Current time information in Nottingham, GB.Reduced proliferation Current time information in Nottingham, GB.Different interaction site Current time information in Nottingham, GB.

Cell Cycle Progression Analysis

Cell cycle assays were performed to further understand the biological effects of 17β-AEs, including this compound, in MCF-7 and SIHA cancer cells Current time information in Nottingham, GB.tocris.comguidetopharmacology.orgnucleos.com. While specific detailed data tables for this compound's effect on cell cycle phases were not provided in the search results, the consistent finding that this compound did not significantly affect cell proliferation Current time information in Nottingham, GB.tocris.comnucleos.com suggests that it does not induce major alterations in cell cycle progression, such as significant arrest or uncontrolled division, in these cancer cell lines. In contrast, E2 was observed to increase cells in the G2/M phase, consistent with its proliferative effects, and the GPER1 antagonist G36 induced cell death, evidenced by an increase in the SubG1 peak Current time information in Nottingham, GB.fishersci.at.

In Vivo Models for Systemic Biological Effects

In vivo models are essential for evaluating the systemic biological effects of compounds, including their impact on endocrine systems, reproductive functions, and hemostatic regulation.

Impact on Endocrine and Reproductive Systems in Ovariectomized Rodents (e.g., Uterine Weight, LH Levels)

This compound, as a 17β-aminoestrogen, has demonstrated lower estrogenic activity compared to natural E2 in various in vivo models Current time information in Nottingham, GB.. These compounds act as partial estrogenic agonists, capable of increasing uterine weight and decreasing luteinizing hormone (LH) levels wikipedia.orgciteab.comwikipedia.org. Ovariectomy in rodents typically leads to a decrease in uterine weight and an increase in LH levels due to the removal of ovarian estrogen production wikipedia.org. Studies have shown that this compound, along with other 17β-AEs, can restore uterine weight in a dose-dependent manner in immature mice and Wistar rats, mimicking some of E2's effects citeab.comherts.ac.uknih.gov. This uterotrophic effect is a key indicator of estrogenic activity.

Table 2: General Endocrine and Reproductive Effects of 17β-Aminoestrogens (including this compound) in Ovariectomized Rodents

ParameterEffect of 17β-AEs (including this compound)Comparison to E2
Estrogenic ActivityLower Current time information in Nottingham, GB.Lower potency Current time information in Nottingham, GB.
Uterine WeightIncreased (dose-dependent) wikipedia.orgciteab.comwikipedia.orgherts.ac.uknih.govPartial agonist wikipedia.orgciteab.com
LH LevelsDecreased wikipedia.orgciteab.comwikipedia.orgSimilar effect wikipedia.orgciteab.com
Progesterone (B1679170) ReceptorsInduced synthesis in anterior pituitary wikipedia.orgciteab.comwikipedia.org-

Effects on Rodent Models of Sexual Behavior

This compound and its analogues have been investigated for their effects on sexual behavior in female rodents, specifically in ovariectomized (Ovx) rats. These 17β-aminoestrogens have been shown to mimic certain effects of E2 on female rodent sexual behavior wikipedia.org. They stimulate sexual behavior, particularly lordosis, in Ovx rats wikipedia.orgciteab.comwikipedia.orgciteab.com. The facilitation of sexual behavior by this compound and other 17β-AEs was observed to be both time and dose-dependent citeab.comwikipedia.org.

While a single administration of this compound alone did not facilitate lordosis, multiple administrations significantly increased lordosis quotients (LQs) citeab.comwikipedia.org. Furthermore, sequential administration of progesterone (P) following 17β-AE treatment was found to further facilitate lordosis citeab.comwikipedia.org. For instance, after two or three injections followed by progesterone, the LQs for 17β-AEs (including this compound) ranged from 92-100, similar to E2 (95) and estradiol benzoate (B1203000) (96) citeab.comwikipedia.org.

Table 3: Lordosis Quotient (LQ) in Ovariectomized Female Rats after 17β-Aminoestrogen Treatment

Treatment RegimenLordosis Quotient (LQ) RangeSignificance (vs. Vehicle)
Single administration (this compound, Prolame, Butolame)Did not facilitate lordosis citeab.comwikipedia.org-
After 2nd injection (this compound, Prolame, Butolame)21-30 citeab.comwikipedia.org-
After 3rd injection (this compound, Prolame, Butolame)45-50 citeab.comwikipedia.org-
After 1st injection + Progesterone (this compound, Prolame, Butolame)50-90 citeab.comwikipedia.orgp<0.01 citeab.comwikipedia.org
After 2nd/3rd injection + Progesterone (this compound, Prolame, Butolame)92-100 citeab.comwikipedia.orgp<0.01 citeab.comwikipedia.org
E2 (natural estrogen) + Progesterone95 citeab.comwikipedia.orgp<0.01 citeab.comwikipedia.org
Estradiol Benzoate (BE) + Progesterone96 citeab.comwikipedia.orgp<0.01 citeab.comwikipedia.org

Evaluation in Hemostatic Regulation Models in Rodents

This compound is distinguished by its anticoagulant effects, a property that contrasts with the pro-coagulant effects typically associated with E2 and other synthetic estrogens used clinically guidetopharmacology.orgnih.govbiocrick.com. Chronic treatment with this compound (referred to as AEP) in both male and ovariectomized (Ovx) Wistar rats has shown differential impacts on blood coagulation markers biocrick.comnih.gov.

In male rats, chronic administration of this compound did not significantly alter prothrombin time (PT). However, it increased activated partial thromboplastin (B12709170) time (aPTT) in a dose-dependent manner, showing increases of 5-16% (p < 0.05). It also decreased thrombin time (TT) by 5% at a dose of 500 μg/Kg (p < 0.05) biocrick.comnih.gov.

In female Ovx rats, this compound treatment led to a decrease in PT (5-9%, p < 0.05), an increase in aPTT (8-13%, p < 0.05), and a decrease in TT (6-13%, p < 0.05) biocrick.comnih.gov. Both E2 and this compound were observed to decrease fibrinogen concentration (FIB) in both male and Ovx animals, although E2 demonstrated greater potency in lowering FIB biocrick.comnih.gov. These findings highlight this compound's potential as an alternative in situations where pro-thrombotic effects of conventional estrogens are a concern Current time information in Nottingham, GB.biocrick.com.

Table 4: Effects of Chronic this compound (AEP) Treatment on Hemostatic Parameters in Rats

ParameterMale Rats (AEP Treatment)Ovariectomized Female Rats (AEP Treatment)
Prothrombin Time (PT)Not altered biocrick.comnih.govDecreased (5-9%, p < 0.05) biocrick.comnih.gov
Activated Partial Thromboplastin Time (aPTT)Increased (5-16%, dose-dependent, p < 0.05) biocrick.comnih.govIncreased (8-13%, p < 0.05) biocrick.comnih.gov
Thrombin Time (TT)Decreased (5% at 500 μg/Kg, p < 0.05) biocrick.comnih.govDecreased (6-13%, p < 0.05) biocrick.comnih.gov
Fibrinogen Concentration (FIB)Decreased (10-14%, p < 0.05) biocrick.comnih.govDecreased (9%, p < 0.05 at lowest dose) biocrick.comnih.gov

Comparative Pharmacological Profiling with Related 17β-Aminoestrogens

The preclinical pharmacological investigations of this compound and its analogues, specifically Prolame and Butolame, reveal a distinct profile when compared to the endogenous estrogen, 17β-estradiol (E2), and other related 17β-aminoestrogens. These synthetic steroidal compounds are characterized by an amino-alcohol side-chain at the C-17 position, which significantly influences their biological activities and receptor interactions wikipedia.orgnih.govwikipedia.orgoup.com. A key differentiating feature of these 17β-aminoestrogens is their anticoagulant effect, a property that stands in direct contrast to the procoagulant effects observed with estradiol wikipedia.orgnih.govoup.comreadthedocs.ionih.gov.

Detailed research findings indicate that this compound and its structural analogues generally possess lower estrogenic potency compared to estradiol across various in vivo and in vitro models nih.govwikipedia.orgoup.comreadthedocs.iowikipedia.org. The length of the amino-alcohol side-chain at C-17 plays a crucial role in modulating their estrogenic activity; compounds with shorter chains, such as Prolame (n=3), tend to exhibit higher activity than Butolame (n=4) and this compound (n=5) nih.govwikipedia.orgoup.com.

Estrogenic Activity and Potency

Studies evaluating uterotrophic effects in castrated female rats and mice demonstrate that this compound induces a significant increase in uterine weight, but at substantially higher concentrations than estradiol. For instance, the effective concentration 50% (EC50) for this compound in increasing uterine weight was reported as 420 µ g/animal in rats, and 552 µg/kg in mice and 764 µg/kg in rats, whereas estradiol exhibited much lower EC50 values of 4.8 µg/kg in mice and 16 µg/kg in rats readthedocs.io. Similarly, this compound and its analogues are capable of inhibiting serum luteinizing hormone (LH) levels and restoring castration-induced reductions in uterine weight, yet their potency remains considerably lower than that of estradiol nih.govreadthedocs.io.

The comparative data for uterotrophic and LH inhibition effects are summarized in Table 1.

Table 1: Comparative Estrogenic Potency of this compound and Analogues

CompoundUterotrophic Effect (EC50, µ g/animal/kg )LH Inhibition (IC50, µ g/animal )Reference
This compound420 (rats, µ g/animal ) readthedocs.io, 552 (mice, µg/kg), 764 (rats, µg/kg)860 (rats) readthedocs.io readthedocs.io
Butolame17.0 ± 1.78 (rats, µ g/animal )17 ± 64 (rats) nih.gov nih.gov
Prolame4.14 ± 1.57 (rats, µ g/animal )8.10 ± 0.79 (rats) nih.gov nih.gov
Estradiol4.8 (mice, µg/kg), 16 (rats, µg/kg)Not specified in comparable units

Estrogen Receptor Binding and Selectivity

Investigations into estrogen receptor (ER) interactions reveal that this compound and its analogues bind with low relative affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) when compared to estradiol nih.govwikipedia.orgoup.com. Transient transfection assays have shown that these 17β-aminoestrogens activate ER-dependent reporter gene expression, albeit at high concentrations nih.gov. Notably, the induction of transcription by these compounds is preferentially mediated through ERα. For this compound specifically, studies indicate minimal, if any, activation through ERβ nih.gov. Importantly, none of the tested 17β-aminoestrogens, including this compound, exhibited antagonistic activities through either ER subtype nih.gov.

The relative potency of 17β-aminoestradiol (AE2), a prototype, for ERα activation was found to be 0.12 compared to estradiol (E2=100), with an EC50 of 1.82 µM for AE2 versus 2.14 nM for estradiol.

G-Protein Coupled Estrogen Receptor 1 (GPER1) Interaction

Recent pharmacological profiling has extended to the interaction of 17β-aminoestrogens with the G-protein coupled estrogen receptor 1 (GPER1), a transmembrane receptor involved in various cellular processes, including proliferation wikipedia.org. Molecular docking analyses suggest that this compound, Butolame, and Prolame interact with GPER1 wikipedia.org.

Comparative studies on cell viability in breast cancer (MCF-7) and cervical cancer (SIHA) cell lines have yielded important distinctions among the analogues:

Prolame induced cell proliferation in these cancer cell lines, a behavior similar to estradiol wikipedia.org.

In contrast, Butolame and this compound did not affect cell proliferation in MCF-7 and SIHA cells wikipedia.org. This finding suggests that Butolame and this compound may offer a potential advantage for hormone replacement therapy by mitigating the risk of inducing cancer cell proliferation wikipedia.org.

This compound's molecular docking with GPER1 revealed four amino acid motifs similar to those of G36, a known GPER1 antagonist, involving hydrophobic, π, and alkyl interactions wikipedia.org.

Other Pharmacological Effects

Beyond their estrogenic and receptor binding profiles, this compound and its analogues are notable for their anticoagulant properties. Unlike estradiol, which can shorten blood clotting times and exhibit procoagulant effects, this compound significantly increases blood clotting time (EC50 of 582 µ g/animal in rats) nih.govreadthedocs.ionih.gov. Butolame and Prolame also demonstrate anticoagulant effects, with Butolame being more potent than Prolame in this regard (IC50 of 5.4 ± 0.65 µ g/animal for Butolame vs. 66.6 ± 2.57 µ g/animal for Prolame) nih.gov. These compounds have also been observed to exert anxiolytic, antidepressant, and mnemonic properties in preclinical models wikipedia.orgoup.com. Furthermore, some studies suggest that this compound and Butolame might induce airway smooth muscle hyperresponsiveness, potentially through the activation of L-type Ca2+ channels.

Table 2: Comparative Anticoagulant Effect of this compound and Analogues

CompoundAnticoagulant Effect (EC50/IC50, µ g/animal )Reference
This compound582 (EC50, rats) readthedocs.io readthedocs.io
Butolame5.4 ± 0.65 (IC50, rats) nih.gov nih.gov
Prolame66.6 ± 2.57 (IC50, rats) nih.gov nih.gov

Table 3: Effect on Cancer Cell Proliferation (MCF-7 and SIHA Cells) via GPER1

CompoundEffect on Cell ProliferationReference
This compoundNo effect wikipedia.org
ButolameNo effect wikipedia.org
ProlameInduced proliferation wikipedia.org
EstradiolInduced proliferation wikipedia.org

Structure Activity Relationship Sar Studies of Pentolame and Its Analogues

Influence of C-17 Amino-Alcohol Side-Chain Length on Biological Activities

The 17β-aminoestrogens (AEs), a class of compounds analogous to 17β-estradiol (E₂), feature an amino group at the C17 position of the steroid nucleus instead of a hydroxyl group. mdpi.comnih.gov Key analogues in this series, such as Prolame (B1213712), Butolame (B117924), and Pentolame, are distinguished by the varying lengths of their N-(CH₂)n-OH side chains at C17, where 'n' represents the number of methylene (B1212753) groups: Prolame has three (n=3), Butolame has four (n=4), and this compound has five (n=5). mdpi.comnih.govresearchgate.netnih.govresearchgate.net These structural differences profoundly influence their biological activities and pharmacological responses. researchgate.netnih.gov

Correlation of Chain Length with Receptor Binding Affinity

The length of the amino-alcohol side-chain at C17 significantly impacts the affinity and intrinsic estrogenic properties of these aminoestrogens at various target tissues. nih.gov Generally, as the chain length increases, the estrogenicity tends to decrease. researchgate.net For instance, this compound, possessing the longest side chain among the series, consistently exhibits the lowest estrogenic activity across various in vitro and in vivo models studied. researchgate.net

In competitive binding assays with [³H]E₂, the 17β-aminoestrogens interact with estrogen receptors (ERα and ERβ). researchgate.net Studies on transient transfection assays have shown that Prolame, Butolame, and this compound can activate ER-dependent reporter gene expression, primarily at higher concentrations. nih.gov Prolame demonstrated the highest activity, followed by Butolame, and then this compound. nih.gov Notably, the induction of transcription by these compounds is preferentially mediated through the ERα subtype. researchgate.netnih.gov In the specific case of this compound, activation through ERβ is minimal or absent. nih.gov

The proliferative response of human breast cancer MCF-7 cells, which is estrogen-dependent, also correlates with chain length. The order of proliferative effect was observed as E₂ > Butolame > Prolame > this compound. researchgate.netresearchgate.net This suggests that this compound, with the weakest proliferative properties, may be considered the safest candidate within this series in terms of proliferative effects on breast cancer cells. researchgate.net

Furthermore, interactions with the G-protein-coupled estrogen receptor 1 (GPER1) have been explored. Molecular docking analyses indicate that Prolame interacts with GPER1 within a hydrophobic cavity, similar to the natural ligand E₂ and known GPER1 agonists (G1) and antagonists (G15). mdpi.com this compound, on the other hand, shares several amino acid motifs for interaction with GPER1 with G36, a known GPER1 antagonist, suggesting that this compound might act as a weak antagonist for GPER1. mdpi.com

Table 1: Relative Proliferative Response in MCF-7 Cells

CompoundRelative Proliferative Effect (vs. E₂)
E₂Highest
ButolameHigh
ProlameModerate
This compoundLowest

Impact on Specific Pharmacological Responses (e.g., Lordosis Potency)

The length of the C-17 amino-alcohol side-chain also influences specific pharmacological responses, such as lordosis potency and anticoagulant effects. In ovariectomized rats, the lordosis quotient (LQ) potency of aminoestrogens decreases as the length of the substitution on the amine group at C-17 increases. researchgate.net

Table 2: Lordosis Potency (LQED50) in Ovariectomized Rats

CompoundLQED50 (µg/kg)
Estradiol (B170435) (E₂)10 ± 2.2 researchgate.net
Prolame268 ± 19 researchgate.net
Butolame402 ± 21 researchgate.net
This compound1037 ± 28 researchgate.net

Note: LQED50 values are approximate and derived from dose-response curves.

Regarding anticoagulant activity, 17β-aminoestrogens like this compound exhibit sustained anticoagulant effects, which is a non-typical behavior for steroids and is opposite to the procoagulant effects observed with estradiol. researchgate.netscielo.org.mxnih.govresearchgate.netnih.govuam.mx This anticoagulant effect has been linked to the length of the amino-alcohol side-chain at C17. researchgate.netresearchgate.net

Beyond estrogenic and anticoagulant effects, these compounds also demonstrate differential neuroprotective properties. For instance, Prolame has shown anti-anxiety properties in ovariectomized rats, while Butolame and this compound did not exhibit such effects in the same model. researchgate.net However, recent findings indicate that this compound has selective antidepressant effects comparable to E₂, a property not observed with Prolame or Butolame. researchgate.net

Stereochemical Influences on this compound's Molecular Recognition and Biological Activity

The stereochemistry of this compound plays a critical role in its molecular recognition and biological activity. Single crystal X-ray diffraction analysis of this compound monohydrate has unambiguously confirmed the absolute configuration of the newly formed stereogenic center at C17 as 17S. researchgate.netscielo.org.mxscielo.org.mx This structural determination is vital for improving structure-activity studies aimed at designing new analogues. scielo.org.mxscielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is highly valuable in predicting the biological effects of compounds like this compound and its analogues. researchgate.netresearchgate.netepdf.pub

Development of Predictive Models for this compound's Biological Effects

The study of the electronic structure of 17β-aminoestrogens, including this compound, using quantum chemical descriptors, provides significant information that contributes to a better understanding of their structure-activity relationships. researchgate.net Such studies are foundational for the development of predictive models for this compound's diverse biological effects. These models aim to forecast how structural modifications might alter activities such as anticoagulant effects or interaction with estrogen receptors. researchgate.netresearchgate.net For instance, research has focused on designing novel analogues and predicting their activities using developed QSAR models, particularly in the context of breast cancer cell lines. researchgate.netaablocks.com

Integration of Electronic and Physicochemical Descriptors in QSAR Studies

QSAR studies involving this compound and related 17β-aminoestrogens integrate various electronic and physicochemical descriptors to characterize their properties and correlate them with observed biological activities. researchgate.net Density Functional Theory (DFT) studies, for example, have been employed to characterize electronic and physicochemical properties, such as atomic charges, bond order, electrostatic potential isosurface analysis, and hardness, and to relate these to the anticoagulant effect. researchgate.net

Advanced Analytical and Computational Methodologies in Pentolame Research

High-Resolution Structural Determination Techniques for Pentolame

High-resolution structural determination techniques have been fundamental in elucidating the precise molecular and crystal structure of this compound. Single-crystal X-ray diffraction has been successfully employed to determine the structure of this compound as its monohydrate. This method was particularly crucial for unambiguously establishing the absolute configuration of the C17 stereogenic center, a detail that proved challenging to ascertain definitively through NMR spectroscopy alone. mosbri.euharvard.edu

The molecular and crystal structure analysis revealed that this compound monohydrate crystallizes in the triclinic system, belonging to the P 1 space group, with one molecule present per unit cell. The B ring of the this compound molecule adopts a distorted 7α,8β-half-chair conformation, which is characteristic of this class of steroids. The C ring maintains an ideal chair conformation, while the D ring exhibits a 13β-envelope conformation. mosbri.eu In the crystal lattice, the water molecule plays a critical role in bridging adjacent infinite chains of steroid molecules through hydrogen bonding. These chains are formed by head-to-tail hydrogen bonds between the C3 hydroxyl group and the C17 amino group substituent of neighboring steroid molecules. Specific hydrogen bond interactions include O2...O1 (distance of 2.790 Å, O-H...O angle of 174°) and interactions involving the water molecule (O3) with the amino group (N1) (distance of 2.873 Å, O-H...N angle of 177°) and the hydroxyl group (O2) (distance of 2.873 Å). mosbri.eu

The absolute configuration at C17 was confirmed as 17S by internal reference to the starting material, estrone (B1671321) [(8R,9S,13S,14S)-3-Hydroxyestra-1,3,5(10)-trien-17-one]. mosbri.euharvard.edu All determined bond lengths and angles for this compound are consistent with the average values reported for 1,3,5(10)-estratriene (B72249) steroids. harvard.edu

Table 1: Key Crystallographic Parameters of this compound Monohydrate

ParameterValue
Crystal SystemTriclinic
Space GroupP 1
Z (Molecules per unit cell)1
B Ring ConformationDistorted 7α,8β-half-chair
C Ring ConformationIdeal Chair
D Ring Conformation13β-envelope
O2...O1 Hydrogen Bond Distance2.790 (4) Å
O3...N1 Hydrogen Bond Distance2.873 (4) Å
O3...O2 Hydrogen Bond Distance2.873 Å

In Silico Approaches for Ligand-Target Interactions

In silico methodologies, encompassing molecular docking, scoring function evaluation, and virtual screening, represent powerful computational tools for predicting and analyzing the interactions between ligands and their biological targets. For this compound, these approaches offer valuable insights into its potential binding partners and molecular mechanisms of action.

Molecular Docking and Scoring Function Evaluation for this compound

Molecular docking simulations are utilized to predict the optimal binding orientation (pose) of a ligand within a receptor's active site and to estimate its binding affinity. Recent research has applied molecular docking analysis to explore the molecular recognition of GPER1 (G-protein-coupled receptor for estrogen) with various synthetic 17β-aminoestrogens, including this compound. horiba.com

The docking results indicated that this compound interacts with GPER1. horiba.com Notably, this compound was found to share four amino acid motifs with G36, a known GPER1 antagonist. These shared motifs included hydrophobic interactions with Threonine 149 and Arginine 164, a π interaction with Phenylalanine 153, and an alkyl interaction with Phenylalanine 168. horiba.com This finding suggests that this compound possesses a weak antagonistic character, akin to G36. horiba.com Comparative docking studies also highlighted that related compounds like prolame (B1213712) might exhibit more extensive interaction sites with GPER1 compared to this compound. horiba.com

Table 2: Key GPER1 Interaction Motifs for this compound (from Docking)

Amino AcidInteraction Type
Threonine 149Hydrophobic Interaction
Arginine 164Hydrophobic Interaction
Phenylalanine 153π Interaction
Phenylalanine 168Alkyl Interaction

Virtual Screening for Identification of Novel this compound Binding Partners

Virtual screening is a computational technique that enables the rapid assessment of large chemical libraries against a specific biological target or, conversely, the screening of a compound against a database of known protein structures to identify potential binding partners. nicoyalife.com While specific detailed studies on virtual screening for novel this compound binding partners are not extensively documented in the available literature, the general applicability of this method in drug discovery and target identification is well-established. nicoyalife.comwikipedia.org For this compound, virtual screening could be employed in a reverse screening strategy, where the compound's structure is computationally screened against comprehensive protein databases. This approach holds the potential to uncover previously unrecognized biological targets or pathways influenced by this compound, thereby broadening the understanding of its pharmacological profile beyond its established estrogenic and anticoagulant effects.

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are crucial for the quantitative characterization of molecular binding interactions, providing insights into binding affinity, stoichiometry, and the thermodynamic and kinetic parameters of these interactions. wikipedia.orgmdpi.comresearchgate.netfrontiersin.orgnih.govnih.govbio-rad.comnih.govresearchgate.netresearchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes (either released or absorbed) that occur during a molecular binding event. mdpi.comresearchgate.netfrontiersin.orgresearchgate.net For this compound, ITC could be utilized to determine key thermodynamic parameters such as the binding enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd) when interacting with specific biomolecules, such as estrogen receptors or components of the coagulation cascade. This provides a comprehensive thermodynamic profile, revealing the underlying forces driving the binding, such as hydrogen bonding or hydrophobic effects. mdpi.comresearchgate.netfrontiersin.org

Surface Plasmon Resonance (SPR): SPR is an optical technique that monitors the binding and dissociation of molecules in real-time. nih.govnih.govnih.gov It provides valuable kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), as well as equilibrium dissociation constants (KD). nih.govbio-rad.comnih.gov Applied to this compound, SPR could elucidate the speed at which it binds to and dissociates from its targets, offering insights into the transient nature of its interactions and its potential duration of action. nih.govbio-rad.com

While these techniques are highly relevant and routinely applied in drug discovery and biological characterization, specific detailed studies utilizing ITC or SPR directly on this compound have not been extensively reported in the readily available scientific literature. Nevertheless, their application would be invaluable for a complete biophysical characterization of this compound's interactions with its biological partners.

Computational Chemistry for Electronic Structure and Reactivity Profiling of this compound

Computational chemistry, particularly Density Functional Theory (DFT), has been applied to investigate the electronic structure and reactivity of 17β-aminoestrogens, including this compound. horiba.com DFT studies, often performed using methods like B3LYP, aim to characterize the electronic and physicochemical properties of these molecules and correlate them with their observed biological activities, such as anticoagulant effects. horiba.com

These computational analyses employ various quantum chemical descriptors, including atomic charges, bond order, electrostatic potential isosurface analysis, and hardness. horiba.com Such descriptors provide a detailed understanding of how the electron distribution within the this compound molecule influences its propensity for interaction and its chemical reactivity. For example, the length of the methylene (B1212753) chain in the side substituent of 17β-aminoestrogens like this compound can influence the distance between the C3 hydroxyl group and the hydroxyl group in the amino lateral chain, which in turn impacts molecular association and solvation. cambridge.org These computational insights are crucial for understanding the intricate structure-activity relationships within the this compound series and guiding the design of related compounds.

Proteomics and Transcriptomics for Pathway Analysis Relevant to this compound's Action

Proteomics and transcriptomics are high-throughput "omics" technologies that enable the global study of proteins and RNA transcripts, respectively, within a biological system. chimerix.com These powerful tools are used to identify and quantify changes in protein expression, post-translational modifications, and gene expression profiles, providing a comprehensive view of cellular processes and pathways affected by a compound. chimerix.com

For this compound, the application of proteomics and transcriptomics could offer profound insights into its mechanism of action and the biological pathways it modulates. Transcriptomic analysis could reveal which genes are upregulated or downregulated in response to this compound exposure, thereby indicating affected cellular processes. Proteomic profiling could identify changes in protein abundance, modifications, and protein-protein interactions, providing a direct link to the functional consequences of this compound's activity.

While the available literature mentions the general utility of "omics" approaches in understanding drug mechanisms and biological systems, and some studies on related 17β-aminoestrogens or in contexts where "this compound" appears as a metabolite, specific comprehensive proteomics or transcriptomics studies directly detailing pathway analysis relevant to this compound's pharmacological action are not extensively reported. However, such studies would be critical for a holistic understanding of how this compound exerts its effects at a systems biology level, potentially identifying novel targets or confirming known pathways. nicoyalife.comwikipedia.org

Concluding Remarks and Future Research Directions

Summary of Key Academic Discoveries Pertaining to Pentolame

This compound, chemically known as 17β-((5-hydroxypentyl)amino)estradiol, is a synthetic steroidal estrogen belonging to the class of 17β-aminoestrogens. wikipedia.orgwikipedia.org First described in 1993, this compound was investigated for its distinct pharmacological profile, exhibiting both estrogenic and anticoagulant effects. wikipedia.orgwikipedia.org Despite these initial discoveries, this compound was never introduced to the market. wikipedia.orgwikipedia.org

Key academic efforts have focused on elucidating the structural characteristics and biological activities of this compound. Its molecular and crystal structure, including the absolute configuration of the C17 stereogenic center, has been precisely determined using single crystal X-ray diffraction analysis. wikipedia.orgguidetopharmacology.orgwikipedia.org This research confirmed the 17S configuration of the compound. wikipedia.orgwikipedia.org Structural studies have also revealed that this compound molecules can form dimeric compounds through hydrogen bonding interactions between the hydroxyl group at C3 and the amino group substituent at C17. guidetopharmacology.org

Early pharmacological investigations in animal models, particularly rats, demonstrated the estrogenic bioactivities of this compound. wikipedia.orgwikipedia.org Furthermore, studies highlighted its anticoagulant properties, which are a notable feature of this class of synthetic aminoestrogens. wikipedia.orgwikipedia.org Research has also explored gender-specific responses to chronic this compound treatment concerning hemostasis, indicating that male and ovariectomized animals may exhibit different hemostatic responses to estrogenic compounds.

Unexplored Research Avenues and Methodological Challenges in this compound Studies

Despite the initial characterization of this compound, its limited progression beyond early academic description suggests numerous unexplored research avenues and inherent methodological challenges. The fact that this compound was never marketed wikipedia.orgwikipedia.org implies that comprehensive preclinical and clinical development, including detailed pharmacokinetic and pharmacodynamic profiles, remain largely unaddressed in publicly available literature.

A significant unexplored area lies in a more profound understanding of the precise molecular mechanisms underlying this compound's dual estrogenic and anticoagulant effects. While its interaction with estrogen receptors has been noted, detailed studies on receptor subtype selectivity (e.g., ERα vs. ERβ) and downstream signaling pathways could provide valuable insights. Similarly, the specific mechanisms by which this compound exerts its anticoagulant action, beyond general observations, warrant further investigation.

Methodological challenges might include the synthesis of sufficient quantities of the compound for extensive preclinical studies, particularly if specialized derivatives are to be explored. Furthermore, the observed gender differences in hemostatic responses to this compound highlight the necessity for meticulously designed studies that account for sex-specific biological variations, which can be a complex undertaking in pharmacological research. The application of advanced computational methods, such as quantum chemical descriptors, could provide further insights into the electronic structure and physicochemical properties, potentially correlating them with biological activities and aiding in structure-activity relationship studies. guidetopharmacology.org

Translational Potential of this compound Research in Basic Science and Preclinical Models

The academic discoveries pertaining to this compound, despite its unmarketed status, hold significant translational potential in basic science and preclinical models. As a synthetic steroidal estrogen with a unique 17β-aminoestrogen structure, this compound serves as a valuable chemical probe for fundamental research into steroid hormone action. Its distinct structural features could inform the design and synthesis of novel estrogen receptor modulators with tailored pharmacological profiles, potentially separating desired estrogenic effects from undesired ones, or developing non-estrogenic compounds with specific activities.

The anticoagulant properties of this compound position it as a lead compound for the development of new antithrombotic agents. Understanding the structure-activity relationships responsible for its anticoagulant effects could pave the way for designing safer and more effective anticoagulants, potentially with a reduced risk of bleeding complications often associated with current therapies.

Furthermore, the research demonstrating gender differences in response to this compound on hemostasis underscores its utility in preclinical models for investigating sex-specific pharmacology. This line of research is crucial for advancing personalized medicine, as it emphasizes the need to consider biological sex as a critical variable in drug discovery and development. By studying compounds like this compound, researchers can gain a deeper understanding of how hormonal milieu influences drug responses, ultimately contributing to the development of more targeted and effective therapies for both sexes.

Q & A

Q. What experimental models are most suitable for evaluating Pentolame’s estrogenic and anticoagulant properties?

this compound’s biological activity has been studied in in vitro and in vivo models. For estrogen receptor (ER) activation, transient transfection assays with ERα/ERβ reporter genes are recommended to quantify transcriptional activity . In vivo, immature CD1 mice and ovariectomized Wistar rats are used to assess dose-dependent effects on uterine weight, serum luteinizing hormone (LH), and coagulation parameters . MCF-7 human breast cancer cells are critical for proliferation assays, as their growth is ERα-dependent; flow cytometry can further analyze cell cycle phases (e.g., S-phase induction) .

Q. How does the structure of this compound influence its receptor binding and functional outcomes?

this compound’s C-17 amino-alcohol side chain length (five methylene groups) reduces its estrogenic potency compared to shorter-chain analogs like prolame. Molecular docking studies suggest shared binding sites with GPER1 antagonists (e.g., G36), but weaker antagonism due to steric hindrance from the longer side chain . ERα selectivity (>90% activation via ERα vs. minimal ERβ interaction) is structurally determined by side-chain flexibility and hydrogen bonding patterns .

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., sigmoidal dose-response curves) should quantify EC₅₀ values for ER activation or IC₅₀ for antagonism. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) are essential for evaluating differences in cell viability or coagulation parameters across treatment groups . For cytometric data, Kolmogorov-Smirnov tests can assess cell cycle phase distribution changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported agonistic vs. antagonistic behaviors?

Discrepancies arise from concentration-dependent effects and model specificity. For example, this compound acts as a weak GPER1 antagonist at 1×10⁻⁹ M but shows ERα agonism at higher concentrations (1×10⁻⁷ M) . To reconcile these, use dual-reporter assays (e.g., ERα/GPER1 co-transfection) and competitive binding studies with selective antagonists (e.g., MPP for ERα, G15 for GPER1) .

Q. What methodologies optimize the detection of this compound’s weak proliferative effects in cancer cells?

Enhance sensitivity by combining long-term culture (≥7 days) with high-resolution assays like BrdU incorporation or EdU labeling for S-phase quantification . Co-treatment with ERβ antagonists (e.g., PHTPP) can amplify proliferative signals by blocking ERβ-mediated suppression, revealing ERα-driven effects .

Q. How should researchers design studies to investigate this compound’s synergistic interactions with other estrogens?

Use factorial experimental designs to test combinations with estradiol (E2) or selective ER modulators. For example:

  • Factor A : this compound concentration (0, 1×10⁻⁹ M, 1×10⁻⁷ M)
  • Factor B : E2 concentration (0, 1×10⁻¹⁰ M) Measure outcomes via dual-luciferase assays (ER activity) and thrombin generation tests (anticoagulant effects) . Include isobolographic analysis to distinguish additive vs. synergistic interactions .

Methodological Considerations

Q. How to ensure reproducibility in this compound’s anticoagulant assays?

Standardize plasma collection protocols (e.g., citrate anticoagulant, platelet-poor preparation) and calibrate thrombin generation assays with reference controls. Report normalized ratios (vs. estradiol-induced procoagulant effects) to account for inter-lab variability .

Q. What validation criteria are critical for ER subtype-specific studies?

  • Confirm ERα/ERβ knockdown/knockout efficacy via qPCR or Western blot.
  • Use selective agonists/antagonists as controls (e.g., PPT for ERα, DPN for ERβ).
  • Validate transcriptional activity with chromatin immunoprecipitation (ChIP) for ER-binding genes (e.g., TFF1) .

Data Interpretation Challenges

Q. Why might this compound’s in vitro potency differ from in vivo outcomes?

Pharmacokinetic factors (e.g., hepatic metabolism, protein binding) and tissue-specific ER expression modulate in vivo effects. Address this by measuring plasma/tissue this compound levels via LC-MS/MS and correlating them with endpoint biomarkers (e.g., uterine hyperplasia, clotting times) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.